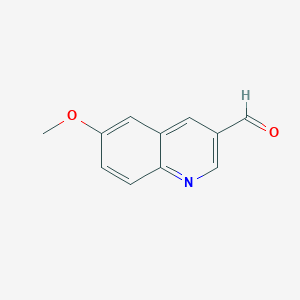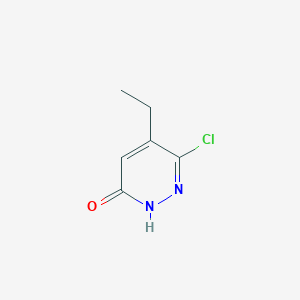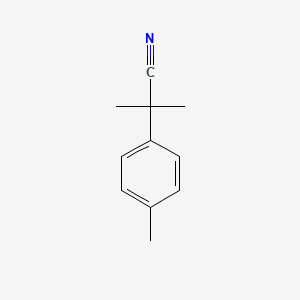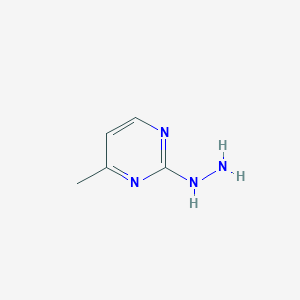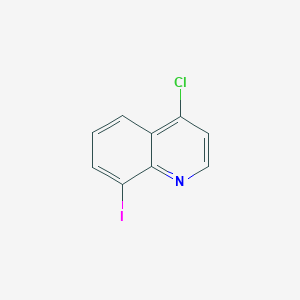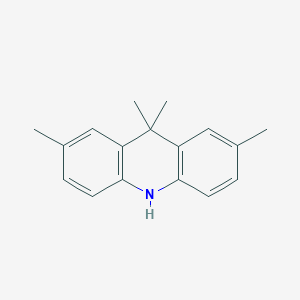
2,7,9,9-Tetramethyl-9,10-dihydroacridine
Übersicht
Beschreibung
2,7,9,9-Tetramethyl-9,10-dihydroacridine is a chemical compound with the molecular formula C17H19N and a molecular weight of 237.34 g/mol . It is a derivative of acridine, a heterocyclic organic compound. This compound is known for its electron-donating properties and potential for chemical modifications, making it a valuable component in various scientific applications .
Vorbereitungsmethoden
2,7,9,9-Tetramethyl-9,10-dihydroacridine can be synthesized through various methods. One common synthetic route involves the one-pot C–H arylation procedure . This method allows for the functionalization of the acridine unit, particularly at the 2/7-positions, which has rarely been explored . The reaction conditions typically involve the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high yield and purity of the compound .
Analyse Chemischer Reaktionen
2,7,9,9-Tetramethyl-9,10-dihydroacridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. For example, oxidation of this compound can lead to the formation of acridine derivatives with different functional groups. Substitution reactions, such as halogenation, can introduce halogen atoms into the acridine ring, resulting in new compounds with unique properties . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,7,9,9-Tetramethyl-9,10-dihydroacridine has a wide range of scientific research applications. In chemistry, it is used as a donor unit for the construction of thermally activated delayed fluorescence (TADF) molecules . These molecules are essential in the development of highly efficient organic light-emitting diodes (OLEDs) for display and lighting applications . In biology and medicine, acridine derivatives are known for their potential as anticancer agents and DNA intercalators, which can inhibit the replication of cancer cells . Additionally, this compound is used in various industrial applications, including the synthesis of dyes and pigments .
Wirkmechanismus
The mechanism of action of 2,7,9,9-Tetramethyl-9,10-dihydroacridine involves its electron-donating properties, which make it an effective component in TADF molecules . These molecules exhibit delayed fluorescence due to the small energy gap between the singlet and triplet excited states . The compound’s ability to donate electrons facilitates the formation of excited states, leading to efficient light emission. In biological applications, acridine derivatives can intercalate into DNA, disrupting the replication process and inhibiting the growth of cancer cells .
Vergleich Mit ähnlichen Verbindungen
2,7,9,9-Tetramethyl-9,10-dihydroacridine can be compared with other acridine derivatives, such as 9,10-dihydroacridine and 2,7-dimethyl-9(10H)-acridinone . While these compounds share similar structural features, this compound is unique due to its specific functionalization at the 2/7-positions and its enhanced electron-donating properties . This uniqueness makes it particularly valuable in the development of TADF molecules and other advanced materials .
Eigenschaften
IUPAC Name |
2,7,9,9-tetramethyl-10H-acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-11-5-7-15-13(9-11)17(3,4)14-10-12(2)6-8-16(14)18-15/h5-10,18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPRZFWOSCKSIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2(C)C)C=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20535288 | |
| Record name | 2,7,9,9-Tetramethyl-9,10-dihydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92638-85-2 | |
| Record name | 2,7,9,9-Tetramethyl-9,10-dihydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


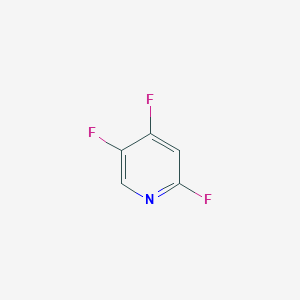
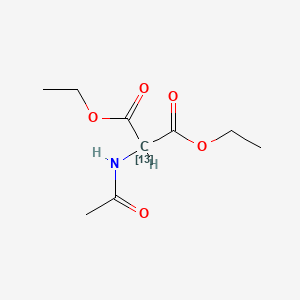
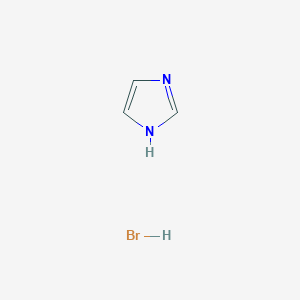
![Methyl 3-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1601675.png)
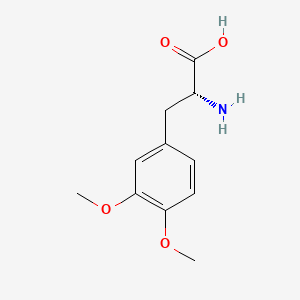
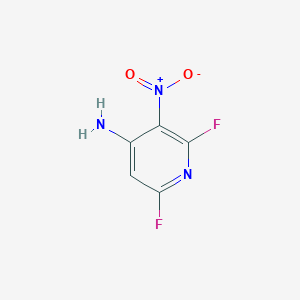
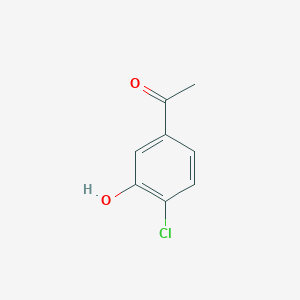
![3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1601681.png)

